Arecoline hydrochloride

Description

Propriétés

IUPAC Name |

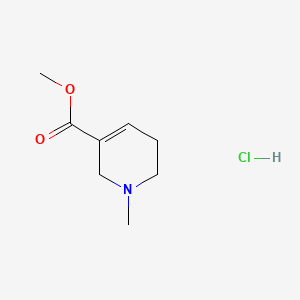

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSWCSYIDIBGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020098 | |

| Record name | Arecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-94-9 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5CR33W64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arecoline Hydrochloride: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of arecoline hydrochloride, a primary psychoactive alkaloid from the areca nut, on the five subtypes of muscarinic acetylcholine receptors (M1-M5). Arecoline acts as a non-selective partial agonist at these G-protein coupled receptors, eliciting a range of physiological responses through various signaling cascades. This document summarizes the binding affinities and functional potencies of arecoline, details the experimental protocols used to characterize its activity, and provides visual representations of the downstream signaling pathways.

Introduction

Arecoline, an alkaloid derived from the betel nut, is a cholinomimetic agent that acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors.[1] Its effects on the central and peripheral nervous systems are primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs), which are involved in a multitude of physiological processes, including learning, memory, and smooth muscle contraction.[2][3] This guide focuses on the specific interactions of arecoline with the M1 through M5 muscarinic receptor subtypes, providing a comprehensive overview for researchers in pharmacology and drug development.

Mechanism of Action at Muscarinic Receptors

This compound functions as a partial agonist at all five muscarinic receptor subtypes (M1-M5).[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. The five subtypes are broadly categorized into two families based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 G-proteins.[2]

-

M2 and M4 Receptors: These subtypes primarily couple to Gi/o G-proteins.[2]

The partial agonism of arecoline means that while it binds to and activates these receptors, it elicits a submaximal response compared to a full agonist like acetylcholine.[5] The specific downstream effects are determined by the receptor subtype and the tissue in which it is expressed.

Quantitative Data: Binding Affinity and Functional Potency

The affinity and functional potency of this compound at each muscarinic receptor subtype have been determined through various in vitro assays. The following tables summarize key quantitative data from the literature. It is important to note that values may vary between studies due to differences in experimental systems (e.g., cell lines, tissue preparations) and methodologies.

Table 1: Arecoline Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| M1 | 99 ± 19 | [3H]NMS | CHO | [6] |

| M2 | 2454.71 | [3H]QNB | CHO | [7] |

| M3 | Data not consistently available | - | - | - |

| M4 | Data not consistently available | - | - | - |

| M5 | Data not consistently available | - | - | - |

Table 2: Arecoline Functional Potency (EC50/IC50) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Assay | EC50/IC50 (nM) | Cell Line | Reference |

| M1 | Phosphoinositide Hydrolysis | ~830 | CHO | |

| M2 | cAMP Inhibition | ~10000 | CHO | |

| M3 | Calcium Mobilization | ~3600 | SH-SY5Y | [6] |

| M4 | cAMP Inhibition | ~130 | CHO | |

| M5 | Phospholipase C Activation | More efficacious than at M1/M3 | CHO | [4] |

Experimental Protocols

The characterization of arecoline's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of arecoline by measuring its ability to compete with a radiolabeled antagonist for binding to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of arecoline at each muscarinic receptor subtype.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/B glass fiber filters) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Serial dilutions of this compound or vehicle.

-

[3H]NMS at a concentration near its Kd.

-

Cell membrane suspension to initiate the reaction.

-

For non-specific binding wells, add a high concentration of atropine.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[5]

-

Harvesting: Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the arecoline concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by arecoline.

Objective: To determine the potency (EC50) of arecoline in stimulating calcium release.

Materials:

-

CHO or HEK293 cells stably expressing M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound.

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium dye in assay buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add serial dilutions of this compound and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Determine the maximum fluorescence response for each well. Plot the response as a function of arecoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP-One) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling cascade, following activation of Gq/11-coupled receptors.

Objective: To measure the potency (EC50) of arecoline in stimulating the phospholipase C pathway.

Materials:

-

Cells expressing M1, M3, or M5 receptors.

-

IP-One HTRF® assay kit (contains IP1-d2 conjugate and anti-IP1 Eu3+ cryptate).

-

Stimulation buffer containing LiCl.

-

This compound.

-

A microplate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Cell Stimulation: Plate cells and, on the day of the assay, replace the culture medium with stimulation buffer containing various concentrations of this compound. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and add the IP1-d2 conjugate and anti-IP1 Eu3+ cryptate according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

-

Measurement: Measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the HTRF ratio against the arecoline concentration and fit the data to a dose-response curve to determine the EC50.

Cyclic AMP (cAMP) Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of Gi/o-coupled muscarinic receptors (M2, M4) by arecoline.

Objective: To determine the potency (IC50) of arecoline in inhibiting adenylyl cyclase.

Materials:

-

CHO cells stably expressing M2 or M4 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

-

This compound.

-

A microplate reader compatible with the chosen detection technology.

Procedure:

-

Cell Treatment: Pre-incubate cells with serial dilutions of this compound for a short period.

-

Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the kit's protocol.

-

Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels) against the arecoline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to muscarinic receptor activation by arecoline. For example, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by M2 receptors can be studied.

Objective: To characterize the effect of arecoline on muscarinic receptor-modulated ion channels.

Materials:

-

Cells expressing the muscarinic receptor of interest (e.g., M2) and the ion channel of interest (e.g., GIRK).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

This compound.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette under positive pressure. Upon contact, release the pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) in voltage-clamp mode.

-

Drug Application: Perfuse the cell with extracellular solution containing this compound at various concentrations.

-

Data Acquisition: Record the resulting changes in membrane current.

-

Data Analysis: Analyze the current-voltage relationship and dose-response characteristics of the arecoline-induced current.

Signaling Pathways and Visualizations

The activation of muscarinic receptors by arecoline initiates distinct downstream signaling cascades, which are visualized below using the DOT language for Graphviz.

M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled)

M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)

Experimental Workflow: Radioligand Competition Binding Assay

Experimental Workflow: Calcium Mobilization Assay

Conclusion

This compound demonstrates a complex pharmacological profile at muscarinic acetylcholine receptors, acting as a non-selective partial agonist. Its interaction with M1, M3, and M5 receptors leads to the activation of the Gq/11 pathway, resulting in intracellular calcium mobilization, while its engagement of M2 and M4 receptors activates the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and physiological effects of arecoline and other muscarinic receptor modulators. A thorough understanding of its subtype-specific actions is crucial for the development of targeted therapies for various neurological and physiological disorders.

References

- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Pharmacological Profile of Arecoline Hydrochloride in CNS Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecoline hydrochloride, the hydrochloride salt of the primary psychoactive alkaloid found in the areca nut, is a compound of significant interest in central nervous system (CNS) research.[1] Its complex pharmacological profile, characterized by its interaction with multiple neurotransmitter systems, has led to its investigation in a variety of CNS disorders, including Alzheimer's disease, schizophrenia, and addiction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor binding, pharmacokinetics, and effects in preclinical models. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate its use in a research setting.

Mechanism of Action

This compound primarily exerts its effects as a partial agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[2][3] Its interaction with these receptors leads to a wide range of physiological and behavioral effects.

Muscarinic Acetylcholine Receptors (mAChRs): Arecoline is a non-selective partial agonist of mAChRs, with varying affinities for the five subtypes (M1-M5).[4] Activation of these G-protein coupled receptors can modulate neuronal activity through various intracellular signaling cascades.[4] For instance, activation of M1, M3, and M5 receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5] Conversely, activation of M2 and M4 receptors generally inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]

Nicotinic Acetylcholine Receptors (nAChRs): Arecoline also acts as a partial agonist at certain nAChR subtypes, which are ligand-gated ion channels.[6][7] Its activity is particularly noted at α4β2* and α6β3*-containing nAChRs, which are implicated in the addictive properties of nicotine.[6][8] Arecoline has been shown to be a low-efficacy partial agonist at these receptors.[6] Additionally, it acts as a silent agonist at α7 nAChRs, meaning it does not activate the receptor alone but can produce significant activation when co-applied with a positive allosteric modulator.[6][7]

Signaling Pathways

The interaction of arecoline with mAChRs and nAChRs initiates a cascade of intracellular signaling events that ultimately mediate its effects on neuronal function. Two of the key pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway: Activation of certain mAChRs by arecoline can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is crucial for cell survival, proliferation, and synaptic plasticity. Upon receptor activation, PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a docking site for Akt (also known as Protein Kinase B), which is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt can then phosphorylate a variety of downstream targets to modulate cellular processes.

PI3K/Akt Signaling Pathway Activated by Arecoline

Dopaminergic System Modulation: Arecoline has been shown to modulate the activity of the mesolimbic dopamine system, which is critically involved in reward and addiction.[10] Electrophysiological studies have demonstrated that arecoline can increase the firing rate and induce burst firing of dopaminergic neurons in the ventral tegmental area (VTA).[1][10] This effect is thought to be mediated, at least in part, through its action on nicotinic acetylcholine receptors located on these neurons.[6] The increased dopaminergic activity in the VTA leads to enhanced dopamine release in downstream targets such as the nucleus accumbens, contributing to the rewarding and addictive properties of the compound.

Modulation of the Dopaminergic System by Arecoline

Quantitative Data

Receptor Binding and Functional Activity

| Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| Muscarinic M1 | EC50 | 7 | - | [11] |

| Muscarinic M2 | EC50 | 95 | - | [11] |

| Muscarinic M3 | EC50 | 11 | - | [11] |

| Muscarinic M4 | EC50 | 410 | - | [11] |

| Muscarinic M5 | EC50 | 69 | - | [11] |

| Nicotinic α4β2 | Efficacy | ~6-10% of ACh | Xenopus oocytes | [2][6] |

| Nicotinic α6β3 | Efficacy | ~6-10% of ACh | Xenopus oocytes | [2][6] |

Pharmacokinetic Parameters

| Species | Dose | Route | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | CL/F (L/min/kg) | Reference |

| Beagle Dog | 3 mg/kg | Oral | 60.61 | 120.07 | 69.32 | 0.19 | [12] |

| Rat | 20 mg/kg | Oral | - | - | - | - | [13] |

Experimental Protocols

Y-Maze Test for Spatial Working Memory

Objective: To assess the effect of this compound on spatial working memory in mice.

Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 6 cm wide, and 13 cm high) oriented at 120° angles from each other.

Animals: Adult male mice (e.g., C57BL/6).

Procedure:

-

Habituation: Allow each mouse to explore the maze freely for 5 minutes one day before testing.

-

Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg/day in drinking water for a specified period) or vehicle to the respective groups.[14]

-

Testing:

-

Place a mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 5 minutes).[14]

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.

-

The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

-

Data Analysis: Compare the percentage of spontaneous alternation between the arecoline-treated and vehicle-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).[14]

Workflow for the Y-Maze Test

In Vivo Extracellular Electrophysiology in the Ventral Tegmental Area (VTA)

Objective: To investigate the effects of this compound on the firing activity of dopaminergic neurons in the VTA of anesthetized rats.

Apparatus: Stereotaxic frame, recording electrodes, amplifier, data acquisition system.

Animals: Adult male rats (e.g., Sprague-Dawley).

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat (e.g., with chloral hydrate) and place it in a stereotaxic frame. Perform a craniotomy over the VTA.[1]

-

Electrode Placement: Lower a recording electrode into the VTA at the appropriate stereotaxic coordinates.

-

Baseline Recording: Record the spontaneous firing activity of putative dopaminergic neurons for a stable baseline period (e.g., 20 minutes).[1]

-

Drug Administration: Administer this compound (e.g., 0.2 mg/kg, i.v.) or saline.[1]

-

Post-Drug Recording: Continue to record neuronal activity for a specified period (e.g., 30 minutes) after drug administration.[1]

-

Neuron Identification: At the end of the recording, administer a D2 receptor agonist (e.g., quinpirole) to confirm the dopaminergic identity of the recorded neurons (dopaminergic neurons will show a decrease in firing rate).[1]

-

Data Analysis: Analyze the firing rate and burst firing parameters before and after arecoline administration using appropriate software and statistical tests.[1]

Workflow for In Vivo Electrophysiology in the VTA

Conclusion

This compound possesses a multifaceted pharmacological profile with significant implications for CNS research. Its dual action on both muscarinic and nicotinic acetylcholine receptors, coupled with its ability to modulate key signaling pathways and neurotransmitter systems, makes it a valuable tool for investigating a range of neurological and psychiatric conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers utilizing this compound in their studies. Further research is warranted to fully elucidate its therapeutic potential and to develop analogs with improved selectivity and safety profiles.

References

- 1. Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arecoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Modulation of neural activity and gene expression by arecoline [frontiersin.org]

- 6. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 7. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic aspects of the discriminative stimulus effects of arecoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arecoline hydrobromide, Muscarinic receptor agonist (CAS 300-08-3) | Abcam [abcam.com]

- 12. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arecoline attenuates memory impairment and demyelination in a cuprizone-induced mouse model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Arecoline Hydrochloride: A Partial Agonist at Nicotinic Acetylcholine Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecoline, an alkaloid derived from the areca nut, is a psychoactive substance with a long history of human use, particularly in "betel nut" preparations. While traditionally known as a non-selective muscarinic acetylcholine receptor (mAChR) partial agonist, recent research has unveiled its significant activity at various nicotinic acetylcholine receptor (nAChR) subtypes. This guide provides an in-depth technical overview of arecoline hydrochloride's role as a partial agonist at nAChRs, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and the implicated signaling pathways. This information is critical for researchers in neuropharmacology, addiction studies, and drug development exploring the therapeutic potential and abuse liability of nicotinic ligands.

Arecoline's interaction with nAChRs, particularly those associated with nicotine addiction (α4β2* and α6* subtypes), suggests a potential neurochemical basis for the habitual use of areca nut products. It exhibits a low-efficacy partial agonism at these receptors, a characteristic shared by smoking cessation aids like varenicline and cytisine. Furthermore, arecoline acts as a silent agonist at α7 nAChRs, a property that may contribute to its reported anti-inflammatory effects. Understanding the nuances of arecoline's engagement with nAChR subtypes is paramount for elucidating its complex pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the potency and efficacy of arecoline at various nAChR subtypes, as determined by electrophysiological studies in Xenopus oocytes.

Table 1: Potency (EC₅₀) of Arecoline at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | EC₅₀ (μM) | Reference |

| High Sensitivity (HS) α4β2 | 14 ± 3 | |

| α6-containing | 21 ± 4 | |

| Low Sensitivity (LS) α4β2 | 75 ± 7 | |

| α7 (in the presence of PNU-120596) | 60 ± 7 (peak current) | |

| α7 (in the presence of PNU-120596) | 93 ± 2 (net charge) |

Table 2: Efficacy of Arecoline at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Efficacy (% of Acetylcholine max response) | Reference |

| α4* and α6* receptors | 6 - 10% | |

| α7 (in the presence of PNU-120596) | Imax relative to ACh: 15 ± 1 (peak current), 49 ± 1 (net charge) |

Experimental Protocols

Heterologous Expression of nAChRs in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

This protocol is fundamental for characterizing the functional effects of compounds like arecoline on specific nAChR subtypes.

a. cRNA Preparation:

-

Linearize plasmid DNA containing the cDNA for the desired nAChR subunit (e.g., α4, β2, α7) using a suitable restriction enzyme downstream of the coding sequence.

-

Confirm complete linearization by agarose gel electrophoresis.

-

Purify the linearized DNA using phenol:chloroform extraction followed by ethanol precipitation.

-

Synthesize capped complementary RNA (cRNA) from the linearized DNA template using an in vitro transcription kit (e.g., T7 mMESSAGE mMACHINE).

-

Verify the integrity and concentration of the synthesized cRNA using gel electrophoresis and spectrophotometry.

b. Xenopus Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) followed by manual removal of remaining follicular layers.

-

Inject a defined amount of cRNA (typically 0.5-50 ng in a volume of 50 nl) for each subunit into the oocyte cytoplasm. For co-expression of multiple subunits, cRNAs are mixed in a specific ratio.

-

Incubate the injected oocytes in a suitable medium (e.g., modified Barth's solution) at 16-19°C for 2-6 days to allow for receptor expression.

c. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection. The resistance of the electrodes should be between 0.5-1.5 MΩ.

-

Clamp the oocyte membrane potential at a holding potential, typically -60 mV to -70 mV.

-

Apply acetylcholine (ACh) or the test compound (this compound) at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward currents, which represent the activation of the expressed nAChRs.

-

Construct concentration-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ (potency) and Imax (efficacy) values.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

a. Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

b. Competition Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radioligand specific for the nAChR subtype of interest (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C) presoaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

Arecoline-Induced Dopamine Release in the Mesolimbic Pathway

The addictive properties of many substances, including nicotine, are linked to their ability to increase dopamine levels in the mesolimbic pathway, a key component of the brain's reward system. Arecoline, through its partial agonism at α4β2* and α6β2* nAChRs located on dopaminergic neurons in the ventral tegmental area (VTA), is also capable of stimulating dopamine release in target areas like the nucleus accumbens. This action is thought to contribute to the reinforcing effects and abuse liability of areca nut products.

Downstream Signaling of α4β2 nAChR Activation

Beyond its direct ionotropic effects, the activation of α4β2 nAChRs can trigger intracellular signaling cascades. Nicotinic stimulation of these receptors can lead to the activation of Src kinase in a β-arrestin1 and 14-3-3η-dependent manner. Activated Src then phosphorylates Syk, which in turn interacts with phospholipase C γ1 (PLCγ1). This leads to an increase in diacylglycerol (DAG) levels, resulting in the translocation and activation of protein kinase CβII (PKCβII). This metabotropic signaling pathway represents a longer-lasting cellular response to nAChR activation.

Conclusion

This compound presents a complex pharmacological profile, acting as a partial agonist at key central nAChR subtypes implicated in addiction and as a silent agonist at α7 nAChRs, which are involved in inflammation. The methodologies outlined in this guide, including TEVC recording in Xenopus oocytes and radioligand binding assays, are essential tools for the continued investigation of arecoline and other novel nicotinic ligands. A thorough understanding of its interactions with nAChRs and the subsequent signaling cascades is crucial for both elucidating the mechanisms of areca nut dependence and for the rational design of new therapeutics targeting the nicotinic cholinergic system. The dual activity of arecoline at both muscarinic and nicotinic receptors underscores the need for careful characterization of new psychoactive substances.

The Discovery and Synthesis of Arecoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, a primary psychoactive alkaloid from the nuts of the Areca catechu palm, has a long history of traditional use and a growing significance in pharmacological research. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and extraction of arecoline. It details experimental protocols for its synthesis and isolation, presents quantitative data in a comparative format, and visualizes key signaling pathways modulated by arecoline, offering a comprehensive resource for professionals in drug development and scientific research.

Discovery and Historical Context

The use of Areca catechu nuts, commonly known as betel nuts, dates back thousands of years in South and Southeast Asia for social and medicinal purposes.[1] The primary psychoactive component, arecoline, was first isolated in 1888 by the German pharmacist L. Jahns.[2] Subsequent research elucidated its chemical structure, and the first total synthesis of arecoline was achieved by Fritz Chemnitius in 1926.[3] Arecoline is a partial agonist of muscarinic acetylcholine receptors (mAChRs) and also interacts with nicotinic acetylcholine receptors (nAChRs), leading to its stimulant and parasympathomimetic effects.[4][5]

Chemical Synthesis of Arecoline

The chemical synthesis of arecoline has evolved since its first report. Modern methods often utilize nicotinic acid as a starting material, offering a more efficient and scalable approach compared to earlier syntheses.

Synthesis from Nicotinic Acid: A Three-Step Protocol[6]

This synthetic route involves Fischer esterification, N-methylation, and partial reduction of the pyridine ring.

Step 1: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate

-

Suspend nicotinic acid (25g, 203 mmol) in methanol (75 ml).

-

Cautiously add sulfuric acid (30 ml) over approximately 1 hour.

-

Reflux the homogenous mixture for 2 hours.

-

After cooling to room temperature, pour the mixture into chipped ice.

-

Basify the solution to a pH >10 with solid potassium carbonate. Caution: Significant CO2 evolution will occur.

-

Extract the basic solution with ethyl acetate (3 x 75 ml).

-

Dry the combined organic phases over magnesium sulfate, filter, and concentrate to yield methyl nicotinate as an oil that solidifies upon standing.

Step 2: N-methylation of Methyl Nicotinate

-

Dissolve methyl nicotinate (20.40g, 149 mmol) in acetone (200 ml).

-

Cool the solution to 0°C and add iodomethane (28 ml, 447 mmol) with stirring. Caution: Iodomethane is a probable carcinogen and is highly volatile.

-

Wrap the reaction vessel in aluminum foil and allow it to warm to room temperature and stand overnight.

-

Filter the resulting thick suspension, rinse with acetone, and dry in vacuo to yield 3-(methoxycarbonyl)-1-methylpyridinium iodide.

Step 3: Partial Reduction to Arecoline

-

Dissolve 3-(methoxycarbonyl)-1-methylpyridinium iodide (37.57g, 135 mmol) in a mixture of methanol (150 ml) and glacial acetic acid (80 ml) and cool to 0°C.

-

Add sodium borohydride (10.21g, 270 mmol) in portions over approximately 1 hour. Caution: Vigorous hydrogen gas evolution will occur.

-

Stir the mixture for 3 hours, then quench with water (50 ml).

-

Wash the aqueous mixture with diethyl ether (2 x 75 ml).

-

Basify the aqueous layer to pH >10 with solid NaOH while cooling in an ice bath.

-

Extract the basic aqueous layer with dichloromethane (3 x 100 ml).

-

Dry the combined dichloromethane extracts over magnesium sulfate, filter, and concentrate to yield crude arecoline as a red oil.

-

The crude product can be further purified by conversion to its hydrobromide salt by dissolving in water, acidifying to pH ~4 with hydrobromic acid, evaporating the water, and recrystallizing the resulting foam from ethanol/ether.

Extraction of Arecoline from Areca catechu

Several methods have been developed for the extraction of arecoline from Areca catechu nuts, each with its own advantages in terms of yield, purity, and scalability.

Solvent Extraction

A common laboratory-scale method involves the use of organic solvents to extract arecoline from powdered areca nuts.

Protocol: [6]

-

Grind dry areca nuts to a fine powder.

-

Moisten the powder with a 10% potassium hydroxide (KOH) solution to deprotonate the arecoline.

-

Extract the basified powder with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Separate the organic phase and concentrate it under reduced pressure to obtain the crude arecoline extract.

-

Further purification can be achieved through acid-base extraction and chromatographic techniques.

Steam Distillation

This method is effective for separating volatile compounds like arecoline and can yield a relatively pure product.

Protocol: [7]

-

Place 2.5 g of 30-mesh powdered areca nut in a distillation flask.

-

Add 5 mL of 0.3 N NaOH solution and ensure the sample is uniformly wetted.

-

Set up a steam distillation apparatus with the receiver containing 10 mL of 0.02 N H2SO4 in an ice bath, ensuring the condenser tip is submerged in the acid.

-

Introduce steam into the distillation flask, adjusting the heating to collect the first drop of distillate within 2-3 minutes.

-

Collect at least 150 mL of distillate over 15 minutes.

-

The arecoline in the acidic distillate can be quantified by titration with a standard base.

Supercritical CO2 Extraction

This modern technique offers a green and efficient alternative for arecoline extraction, providing high purity and yield.

-

Pressure: 10.3 MPa

-

Temperature: 50°C

-

CO2 Flow Rate: 2 mL/min

-

Extraction Time: Up to 24 hours for complete extraction in experimental setups.

Quantitative Data

The arecoline content in Areca catechu nuts and the efficiency of extraction methods can vary significantly.

Table 1: Arecoline Content in Different Forms of Areca catechu Nuts

| Form of Areca Nut | Arecoline Content (% w/w of dried powder) | Reference |

| Raw (Unripe) | 0.1434 ± 0.0016 | [10] |

| Raw (Ripe) | 0.0944 ± 0.0002 | [10] |

| Sun-dried | 0.5 (mean) | [11] |

| Boiled | 0.8 (mean) | [11] |

| Roasted | 0.9 (mean) | [11] |

Table 2: Comparison of Arecoline Extraction Methods

| Extraction Method | Key Parameters | Yield/Recovery | Reference |

| Solvent Extraction (Methanol) | Room temperature | 2-5% of total nut weight (crude extract) | [6] |

| Steam Distillation | 0.3 N NaOH, 150 mL distillate | ~96% recovery | [7] |

| Supercritical CO2 Extraction | 10.3 MPa, 50°C | High yield (quantitative data varies with setup) | [8][9] |

Table 3: HPLC Method for Arecoline Quantification [10]

| Parameter | Condition |

| Column | Inertsil® ODS-3 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.9) (88:12 v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.0 min |

| Linear Range | 10 - 200 µg/mL |

Signaling Pathways of Arecoline

Arecoline exerts its pharmacological effects primarily through the cholinergic system, acting on both muscarinic and nicotinic acetylcholine receptors. This interaction triggers a cascade of downstream signaling events.

Muscarinic and Nicotinic Acetylcholine Receptor Signaling

Arecoline is a partial agonist of mAChRs and can also activate nAChRs. This dual activity leads to a complex downstream signaling profile, impacting various cellular processes.

Caption: Arecoline's primary signaling cascades.

Experimental Workflow for Extraction and Quantification

A typical workflow for the extraction and analysis of arecoline from Areca catechu nuts involves several key steps, from sample preparation to final quantification.

Caption: General workflow for arecoline extraction.

Conclusion

The journey from the traditional use of Areca catechu to the modern understanding of arecoline's pharmacology is a testament to the advancements in natural product chemistry and molecular biology. This guide provides a foundational resource for researchers, outlining the key methodologies for the synthesis and extraction of arecoline, and providing insights into its complex signaling pathways. A thorough understanding of these technical aspects is crucial for the continued exploration of arecoline's therapeutic potential and its role in human health.

References

- 1. Arecoline promotes oral submucous fibrosis by upregulating PI3K/Akt/mTOR signaling pathway in vivo and in vitro [manu41.magtech.com.cn]

- 2. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US6132286A - Preparation of 1,2,5,6-tetra-hydro-3-carboalkoxypridines such as arecoline and salts of 1,2,5,6-tetrahydro-3-carboalkoxypridines and arecoline hydrobromide - Google Patents [patents.google.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. organic chemistry - Process of Arecoline Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. jfda-online.com [jfda-online.com]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

Chemical structure and properties of arecoline hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of arecoline hydrochloride. It includes detailed experimental protocols for its analysis and the elucidation of its biological activity, along with a summary of its key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of arecoline, a natural alkaloid found in the areca nut, the fruit of the Areca catechu palm. It is a white crystalline solid that is soluble in water and ethanol.

Chemical Formula: C₈H₁₄ClNO₂ IUPAC Name: methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride

Below is a table summarizing the key physicochemical properties of arecoline and its hydrochloride salt.

| Property | Value | Reference |

| Arecoline (Free Base) | ||

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Description | Oily liquid | [1] |

| Boiling Point | 209 °C | [1] |

| pKa | 6.84 | [1] |

| Solubility | Miscible with water, alcohol, ether; soluble in chloroform | [1] |

| This compound | ||

| Molecular Formula | C₈H₁₄ClNO₂ | |

| Molecular Weight | 191.66 g/mol | [1] |

| Melting Point | 157-158 °C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, DMSO-d₆): δ 10.1 (s, 1H), 7.08 (t, J=4.0 Hz, 1H), 3.94 (q, J=2.0 Hz, 2H), 3.74 (s, 3H), 3.36 (t, J=2.8 Hz, 2H), 2.90 (s, 3H), 2.63 (m, 2H).

-

¹³C-NMR (100 MHz, D₂O): δ 169.2, 140.6, 129.7, 66.5, 63.9, 60.2, 55.5, 25.5.[2]

Mass Spectrometry (MS)

LC-MS/MS is a common method for the quantification of arecoline. In positive ion mode, the transition of m/z 156.2 → 53.2 is typically monitored for arecoline.[3]

Pharmacological Properties

This compound is a parasympathomimetic agent that acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors.[4] Its affinity for various receptor subtypes is summarized in the table below.

| Receptor Subtype | Binding Affinity (Kᵢ) / Potency (IC₅₀) | Reference |

| Muscarinic Receptors | ||

| M1 | - | [4] |

| M2 | High affinity | [5] |

| M3 | - | [4] |

| M4 | - | [4] |

| Nicotinic Receptors | ||

| α4β2 | - | [6] |

| α6-containing | - | |

| α7 | Silent agonist | [4] |

Note: Specific Kᵢ and IC₅₀ values are variable in the literature and depend on the experimental conditions.

Key Signaling Pathways

Arecoline has been shown to modulate several key intracellular signaling pathways, contributing to its diverse physiological and pathological effects.

PI3K/Akt/mTOR Pathway

Arecoline can activate the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and fibrosis. This activation can be observed through the increased phosphorylation of Akt and downstream effectors.

EGFR/Src/FAK Pathway

Arecoline can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of Src and Focal Adhesion Kinase (FAK). This pathway is implicated in cell migration and invasion.[7]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade affected by arecoline, influencing cell proliferation and differentiation.[8] This pathway often acts downstream of EGFR activation.[9]

TGF-β Signaling Pathway

Arecoline is a known inducer of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a pivotal role in fibrosis by promoting the expression of extracellular matrix proteins.[10][11][12][13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reverse-phase HPLC method for the quantification of arecoline.[14]

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]

-

-

Mobile Phase:

-

Acetonitrile and phosphate buffer (pH 5.9) in an 88:12 (v/v) ratio.[14]

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Extract arecoline from the matrix using a suitable solvent (e.g., methanol).

-

Dissolve the dried extract in 0.1 N HCl, wash with chloroform, neutralize the acid layer, and then extract with chloroform.

-

Evaporate the chloroform and reconstitute the residue in acidic methanol (methanol:HCl = 98:2 v/v).

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Generate a series of dilutions to create a standard curve (e.g., 10-200 µg/mL).[14]

-

-

Analysis:

-

Inject samples and standards onto the HPLC system.

-

Quantify the arecoline concentration in the samples by comparing the peak areas to the standard curve.

-

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for muscarinic receptors.[15][16][17]

-

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay

This assay measures the functional activity of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3) by detecting changes in intracellular calcium levels.[18][19]

-

Materials:

-

Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37 °C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the change in fluorescence against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

-

References

- 1. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Arecoline hydrobromide (300-08-3) 13C NMR spectrum [chemicalbook.com]

- 3. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arecoline Promotes Migration of A549 Lung Cancer Cells through Activating the EGFR/Src/FAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arecoline Induces ROS Accumulation, Transcription of Proinflammatory Factors, and Expression of KRT6 in Oral Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Activation of TGF-β Pathway by Areca Nut Constituents: A Possible Cause of Oral Submucous Fibrosis | PLOS One [journals.plos.org]

- 11. Activation of TGF-β pathway by areca nut constituents: a possible cause of oral submucous fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The molecular mechanisms underlying arecoline-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity and Genotoxicity of Arecoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, the primary psychoactive alkaloid in the areca nut, is consumed by millions worldwide. Extensive in vitro research has established its potent cytotoxic and genotoxic effects, implicating it as a key etiological agent in the development of oral submucous fibrosis and oral squamous cell carcinoma. This technical guide provides a comprehensive overview of the in vitro toxicity of arecoline, summarizing quantitative data, detailing key experimental protocols, and visualizing the molecular pathways involved.

In Vitro Cytotoxicity of Arecoline

Arecoline exhibits significant dose-dependent cytotoxicity across a wide range of normal and cancerous cell lines. The primary mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), depletion of intracellular thiols like glutathione (GSH), inhibition of mitochondrial activity, and induction of cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential of arecoline, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell type and exposure duration. A summary of reported cytotoxic concentrations is presented below.

| Cell Line | Assay | Concentration | Effect | Reference |

| A549 (Human Lung Carcinoma) | MTT | 11.73 ± 0.71 µM | IC50 | |

| K562 (Human Leukemia) | MTT | 15.3 ± 1.08 µM | IC50 | |

| Human Gingival Fibroblasts (HGF) | Not Specified | > 50 µg/mL | Cytotoxic | |

| HGF-1 | LDH Release | 100 µg/mL | ~40% cytotoxicity | |

| Human Endothelial Cells | Microscopy | ≥ 333 µg/mL | Vacuolation & Detachment | |

| Human Endothelial Cells | Microscopy | 111 µg/mL | Cellular Stress | |

| HaCaT (Human Keratinocyte) | MTT | ≥ 75 µg/mL | Suppressed Proliferation | |

| Oral KB Epithelial Cells | Growth Assay | 20 - 120 µM | 15 - 75% Growth Inhibition | |

| Hep 2 (Laryngeal Carcinoma) | Cell Survival | 0.042 - 0.339 mM | Reduced Cell Survival |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2][3][4]

Materials:

-

MTT solution (5 mg/mL in sterile PBS), filtered and stored at -20°C, protected from light.

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl).

-

96-well cell culture plates.

-

Test cells in appropriate culture medium.

-

Arecoline stock solution.

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of arecoline in culture medium. Remove the old medium from the wells and add 100 µL of the various arecoline concentrations. Include untreated control wells (medium only) and solvent control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

In Vitro Genotoxicity of Arecoline

Arecoline is a recognized genotoxic agent, capable of inducing various forms of DNA damage. Its genotoxicity is a critical factor in its carcinogenicity. Documented effects include DNA single and double-strand breaks, formation of micronuclei, chromosomal aberrations, and sister chromatid exchanges.[5] A key mechanism underlying its genotoxicity is the inhibition of DNA repair pathways.

Quantitative Genotoxicity Data

The genotoxic effects of arecoline have been quantified in various in vitro systems.

| Cell/System | Assay | Concentration | Effect | Reference |

| Drosophila Midgut Cells | Comet | 20 - 80 µM | 3 to 4.75-fold increase in comet tail length | [6] |

| Chinese Hamster Ovary (CHO) | SCE & CA | Dose-dependent | Increased frequency of Sister Chromatid Exchanges & Chromosomal Aberrations | |

| HEp-2 | Gene Expression | 0.3 mM | Downregulation of DDB2 mRNA | |

| HEp-2 | Comet | 0.1 mM (7 days) | Mild DNA damage | |

| Human Epithelial Cells | Various | Not specified | Induces DNA damage, chromosomal abnormalities, micronucleus formation |

Experimental Protocol: Alkaline Comet Assay

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][9][10][11][12] Under alkaline conditions, it detects single-strand breaks, double-strand breaks, and alkali-labile sites. Damaged DNA migrates away from the nucleus during electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Fully frosted microscope slides.

-

Normal Melting Point (NMP) Agarose (1% in PBS).

-

Low Melting Point (LMP) Agarose (0.7% in PBS).

-

Fresh Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add Triton X-100 and DMSO fresh), pH 10.

-

Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

-

Neutralization Buffer: 0.4 M Tris, pH 7.5.

-

DNA stain (e.g., SYBR Green, Propidium Iodide).

-

Fluorescence microscope with appropriate filters and image analysis software.

Procedure:

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry.

-

Cell Preparation: Treat cells with arecoline for the desired time. After treatment, harvest the cells and resuspend in ice-cold PBS to obtain a single-cell suspension. Adjust cell concentration to ~1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix ~10 µL of the cell suspension with ~90 µL of 0.7% LMP agarose (at 37°C). Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip. Place the slide on ice for 10 minutes to solidify the gel.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in cold, fresh Lysis Solution. Incubate at 4°C for at least 1-2 hours (or overnight), protected from light. This step removes cell membranes and histones, leaving behind DNA "nucleoids."

-

DNA Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer, ensuring the slides are covered. Let the DNA unwind in this buffer for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~25 V (~300 mA, or ~1 V/cm) for 20-30 minutes at 4°C.

-

Neutralization: After electrophoresis, gently remove the slides and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice.

-

Staining and Visualization: Drain excess buffer from the slides and add a drop of DNA stain. Visualize the comets using a fluorescence microscope.

-

Scoring: Capture images and analyze at least 50-100 randomly selected cells per slide using specialized image analysis software. Common parameters include % DNA in the tail, tail length, and Olive tail moment.

Experimental Protocol: In Vitro Micronucleus Assay

The micronucleus assay detects genotoxic events that cause chromosomal damage.[13][14][15] Micronuclei (MN) are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Materials:

-

Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

-

Cytochalasin B (Cyt-B) stock solution (for cytokinesis-block method).

-

Hypotonic solution (e.g., 0.075 M KCl).

-

Fixative (e.g., Methanol:Acetic Acid, 3:1).

-

DNA stain (e.g., Giemsa, DAPI).

-

Microscope slides.

Procedure:

-

Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with at least three concentrations of arecoline (and positive/negative controls) for a short duration (e.g., 3-4 hours) or a long duration (e.g., 24 hours, equivalent to 1.5-2 normal cell cycles).

-

Cytokinesis Block (Optional but Recommended): For the cytokinesis-block method, add Cytochalasin B to the culture medium after the arecoline treatment period. This inhibits cytokinesis, leading to the accumulation of binucleated cells that have completed one nuclear division.

-

Cell Harvest: Following the total incubation period (treatment + Cyt-B), harvest the cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a few minutes to swell the cells.

-

Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain like Giemsa or a fluorescent dye like DAPI to visualize the nuclei and micronuclei.

-

Scoring: Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria (e.g., round/oval shape, non-refractile, diameter less than 1/3 of the main nucleus).

Key Signaling Pathways in Arecoline Toxicity

Arecoline-induced cytotoxicity and genotoxicity are mediated by the dysregulation of multiple intracellular signaling pathways. These pathways often involve oxidative stress, DNA damage response, cell cycle control, and fibrotic processes.

ROS and DNA Damage Response

Arecoline exposure leads to a significant increase in intracellular ROS.[16] This oxidative stress directly damages DNA and activates stress-response pathways. The DNA Damage Response (DDR) is triggered, leading to the phosphorylation and activation of key sensor kinases like ATM and ATR. These kinases, in turn, activate downstream effectors such as p53 and Chk1/2, which can lead to cell cycle arrest to allow for DNA repair. However, arecoline can also suppress DNA repair by inhibiting p53 function and downregulating repair genes like DDB2, leading to the accumulation of mutations.

Cell Cycle Regulation

Arecoline disrupts normal cell cycle progression, commonly inducing arrest at the G1/S or G2/M checkpoints. This is achieved by altering the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, in HaCaT cells, arecoline causes G1 arrest by downregulating Cyclin D1, CDK4, and CDK2. This prevents cells from entering the S phase, thereby inhibiting proliferation.

Pro-Fibrotic Signaling

In addition to direct cytotoxicity, arecoline is a potent inducer of fibrosis, particularly in oral mucosal fibroblasts. This process contributes significantly to the pathology of oral submucous fibrosis. Arecoline stimulates fibroblasts to increase the production and deposition of extracellular matrix proteins like collagen. This is mediated through the upregulation of pro-fibrotic signaling pathways, most notably the TGF-β (Transforming Growth Factor-beta) pathway.[17][18][19] Activation of TGF-β leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of target genes, including those for collagen and connective tissue growth factor (CTGF).

Conclusion

The in vitro evidence is unequivocal: arecoline is a potent cytotoxic and genotoxic agent. It impairs cell viability through multiple mechanisms, including oxidative stress and mitochondrial dysfunction, while promoting DNA damage and inhibiting essential repair processes. The dysregulation of critical signaling pathways governing cell cycle, DNA damage response, and tissue homeostasis underlies its pathological effects. This guide provides researchers and drug development professionals with a foundational understanding of arecoline's in vitro toxicity profile, offering standardized protocols and mechanistic insights that are crucial for hazard identification, risk assessment, and the development of potential therapeutic interventions for areca nut-associated diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Genetic toxicology and toxicokinetics of arecoline and related areca nut compounds: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. jabsonline.org [jabsonline.org]

- 9. 21stcenturypathology.com [21stcenturypathology.com]

- 10. mdpi.com [mdpi.com]

- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 12. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 13. criver.com [criver.com]

- 14. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 15. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Arecoline - Wikipedia [en.wikipedia.org]

- 17. A Critical Interpretive Synthesis of the Role of Arecoline in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The molecular mechanisms underlying arecoline-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

Arecoline Hydrochloride's Effects on the Parasympathetic Nervous System: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the pharmacological effects of arecoline hydrochloride, the primary active alkaloid in the areca nut, on the parasympathetic nervous system. Arecoline acts as a non-selective partial agonist at muscarinic acetylcholine receptors, leading to a wide range of parasympathomimetic effects. This guide details its mechanism of action, downstream signaling pathways, and physiological consequences. Quantitative pharmacological data are summarized, and key experimental protocols for studying its effects are described. This paper is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of arecoline's cholinergic activity.

Introduction